molecular formula C11H10ClN3O3 B2692252 N-(4-chlorophenyl)-2-(2,5-dioxoimidazolidin-1-yl)acetamide CAS No. 638991-67-0

N-(4-chlorophenyl)-2-(2,5-dioxoimidazolidin-1-yl)acetamide

Cat. No. B2692252
CAS RN: 638991-67-0
M. Wt: 267.67
InChI Key: XRQVMGXCAQSQFG-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(2,5-dioxoimidazolidin-1-yl)acetamide, also known as Cpd 1, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its biochemical and physiological effects, mechanism of action, and potential future directions.

Scientific Research Applications

Molecular Structure and Interactions

The study of the molecular structure of compounds related to N-(4-chlorophenyl)-2-(2,5-dioxoimidazolidin-1-yl)acetamide reveals detailed insights into their crystalline form and intermolecular interactions. For instance, the imidazolidine-2,4-dione system exhibits planarity, with specific dihedral angles indicating structural stability and potential for forming cyclic dimers through intermolecular hydrogen bonds (Sethusankar et al., 2002).

Antibacterial Activity

Several derivatives of N-(4-chlorophenyl)-2-(2,5-dioxoimidazolidin-1-yl)acetamide have been synthesized and evaluated for their antibacterial activity against various strains of bacteria. The QSAR studies highlight the positive contribution of substituents to the compound's efficacy, indicating the role of hydrophobicity and steric bulk in enhancing antibacterial properties (Desai et al., 2008).

Antioxidant Properties

Research into the antioxidant properties of certain derivatives has shown significant effects in vitro, offering insights into their potential therapeutic applications. These effects were measured through various assays, including the lipid peroxidation levels and microsomal ethoxyresorufin O-deethylase activities, showcasing the compounds' free radical scavenging properties (Ayhan-Kılcıgil et al., 2012).

Corrosion Inhibition

In the field of materials science, certain acetamide derivatives have been investigated for their corrosion prevention efficiencies. These studies provide valuable data on the application of these compounds in protecting steel surfaces in acidic and oil mediums, thus offering insights into industrial applications for corrosion prevention (Yıldırım & Cetin, 2008).

Photovoltaic Efficiency and Ligand-Protein Interactions

Compounds structurally related to N-(4-chlorophenyl)-2-(2,5-dioxoimidazolidin-1-yl)acetamide have been explored for their photovoltaic efficiency and ligand-protein interactions. These studies delve into the electronic properties, light harvesting efficiency, and potential use in dye-sensitized solar cells, along with their interactions with biological targets like Cyclooxygenase 1 (COX1), indicating their multifaceted applications in both energy production and biomedical research (Mary et al., 2020).

properties

IUPAC Name

N-(4-chlorophenyl)-2-(2,5-dioxoimidazolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O3/c12-7-1-3-8(4-2-7)14-9(16)6-15-10(17)5-13-11(15)18/h1-4H,5-6H2,(H,13,18)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQVMGXCAQSQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)CC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822487
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-chlorophenyl)-2-(2,5-dioxoimidazolidin-1-yl)acetamide

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